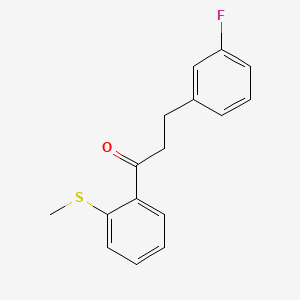

3-(3-Fluorophenyl)-2'-thiomethylpropiophenone

説明

3-(3-Fluorophenyl)-2'-thiomethylpropiophenone is a propiophenone derivative characterized by a 3-fluorophenyl group and a thiomethyl (-S-CH₃) substituent at the 2' position of the propiophenone backbone. Propiophenone derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their versatility in modulating electronic and steric properties . The compound’s structure combines a fluorinated aromatic ring, which enhances metabolic stability and binding affinity, with a sulfur-containing thiomethyl group, known to increase lipophilicity and influence pharmacokinetic profiles .

The CAS registry number 898789-00-9 is associated with this compound, and it is commercially available through multiple suppliers .

特性

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZLXYGICVQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644521 | |

| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-97-1 | |

| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-thiomethylpropiophenone typically involves the reaction of 3-fluorobenzaldehyde with thiomethylpropiophenone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of 3-(3-Fluorophenyl)-2’-thiomethylpropiophenone may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-(3-Fluorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

3-(3-Fluorophenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 3-(3-Fluorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The fluorinated phenyl group and thiomethyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

類似化合物との比較

Structural Similarities and Differences

The compound shares a propiophenone core with several analogs, which differ in substituents on the aromatic rings. Key analogs include:

| Compound Name | Substituent on Propiophenone Backbone | Key Substituent at 2' Position | CAS Number |

|---|---|---|---|

| 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone | 3-Fluorophenyl | Thiomethyl (-S-CH₃) | 898789-00-9 |

| 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone | 2,3-Dimethylphenyl | Fluoro (-F) | 898793-01-6 |

| 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone | 2,3-Dimethylphenyl | Methoxy (-O-CH₃) | 898769-02-3 |

| 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone | 2,3-Dimethylphenyl | Methyl (-CH₃) | 898768-96-2 |

Key Observations:

Electronic and Steric Impacts:

- Fluorine substituents (as in the target compound and AZD1152 in ) are favored in medicinal chemistry for their ability to modulate metabolic stability and bioavailability .

- Thiomethyl vs. Methoxy: The sulfur atom in thiomethyl is less electronegative than oxygen in methoxy, reducing polarity but increasing resistance to oxidative metabolism .

生物活性

3-(3-Fluorophenyl)-2'-thiomethylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone typically involves a series of organic reactions, including Friedel-Crafts acylation. The process requires careful control of reaction conditions to achieve high yields and purity. The compound can be synthesized from commercially available starting materials, making it accessible for research purposes.

Antimicrobial Properties

Research indicates that 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Cytotoxicity

In studies assessing cytotoxic effects against cancer cell lines, 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone demonstrated varying levels of activity. The compound showed notable cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation at specific concentrations. Table 1 summarizes the cytotoxicity data:

These findings suggest that while the compound has promising anticancer properties, further optimization may be necessary to enhance its efficacy against certain cell lines.

The biological activity of 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may function as an enzyme inhibitor or receptor modulator, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone involved testing against multiple bacterial strains. Results indicated a strong inhibitory effect on Gram-positive bacteria, with minimal impact on Gram-negative strains. This differential activity highlights the need for further investigation into the compound's selectivity and potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Sensitivity

In another study focusing on cancer treatment, researchers evaluated the sensitivity of various cancer cell lines to 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone. The results revealed significant cytotoxicity in breast and cervical cancer cells, suggesting potential therapeutic applications in oncology. The study emphasized the importance of understanding the dose-response relationship and the compound's effects on normal cells to assess therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。